molecular formula C11H10N4O2 B2733506 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine CAS No. 1334490-02-6

4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine

Cat. No. B2733506
CAS RN: 1334490-02-6
M. Wt: 230.227
InChI Key: KIAOTMHMGZWUGY-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be analyzed in terms of the starting materials used, the reactions involved, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its reactivity under various conditions, and the products formed during these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through various experimental techniques .

Scientific Research Applications

Synthesis and Antioxidant Activity

Antioxidant Properties : The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has been explored for their potent antioxidant and antibacterial activities. These compounds were synthesized through various steps, using derivatives that serve as key intermediates. The structures of these compounds were well-characterized, and their in vitro activity against several human tumor cell lines was evaluated, demonstrating significant antioxidant properties (Hafez, Alsalamah, & El-Gazzar, 2017).

Anticancer and Antimicrobial Activities

Anticancer Potential : Various studies have synthesized and evaluated derivatives of 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine for their potential as anticancer agents. For instance, novel synthesis methods have led to the creation of compounds with significant anticancer activities. These include derivatives with promising in vitro and in vivo activities against breast cancer, showcasing the ability to induce apoptosis in cancer cells, which suggests their potential utility in cancer therapeutics (Gad et al., 2020).

Antimicrobial Properties : The synthesis of novel benzothiazole pyrimidine derivatives has been explored, with these compounds displaying significant in vitro antibacterial and antifungal activities. These findings highlight the potential of this compound derivatives as bases for developing new antimicrobial agents (Maddila et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems, the biochemical pathways it affects, and its overall effect on the organism .

Safety and Hazards

The safety and hazards associated with a compound can be determined through toxicological studies. This can include information on its toxicity, potential health effects, safe handling procedures, and disposal methods .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c12-15-11-13-4-3-8(14-11)7-1-2-9-10(5-7)17-6-16-9/h1-5H,6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAOTMHMGZWUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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